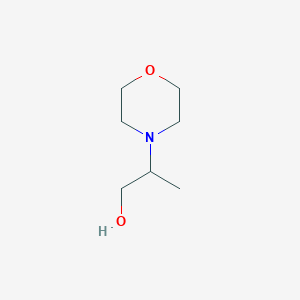

2-Morpholin-4-ylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRXBRDKYYXGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450743 | |

| Record name | 2-morpholin-4-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69296-06-6 | |

| Record name | 2-morpholin-4-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Morpholin-4-ylpropan-1-ol" IUPAC name and structure

An In-depth Technical Guide: 2-Morpholin-4-ylpropan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted morpholine derivative of interest in synthetic and medicinal chemistry. The document delineates its precise chemical identity according to IUPAC nomenclature, details its structural and physicochemical properties, and presents a robust, representative synthetic protocol with mechanistic justifications. Drawing from the well-established utility of the morpholine scaffold, this guide also explores the potential applications of the title compound as a versatile building block and functional molecule for researchers in drug development and materials science. Safety and handling protocols are included to ensure its proper use in a laboratory setting.

Chemical Identity and Nomenclature

The foundation of utilizing any chemical compound in a research setting is a precise understanding of its structure and official nomenclature. This section deconstructs the identity of this compound.

IUPAC Name and Rationale

The formal IUPAC name for the compound is This compound .[1] This name is derived following a systematic analysis of its structure:

-

Principal Functional Group: The hydroxyl (-OH) group has the highest priority, designating the molecule as an "ol" (alcohol).

-

Parent Chain: The longest carbon chain containing the hydroxyl group is a three-carbon chain, hence the root name "propan-1-ol". The "-1-" locant indicates that the hydroxyl group is attached to the first carbon.

-

Substituents: A morpholine ring is attached to the second carbon of the propane chain. The attachment point is the nitrogen atom of the morpholine ring, which is assigned the locant "4" in the heterocyclic system. Therefore, the substituent is named "morpholin-4-yl".

-

Final Assembly: Combining these elements, the full name becomes 2-(morpholin-4-yl)propan-1-ol, which is simplified to this compound.

Chemical Structure

The structure consists of a central propane backbone substituted at C1 with a primary alcohol and at C2 with the nitrogen atom of a morpholine ring.

Caption: 2D Structure of this compound.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 69296-06-6 | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Canonical SMILES | CC(CO)N1CCOCC1 | [1] |

| InChIKey | GPRXBRDKYYXGEU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a molecule govern its behavior in biological and chemical systems, influencing factors such as solubility, membrane permeability, and reactivity. The following properties for this compound have been computationally predicted.

| Property | Value | Implication |

| XLogP3 | -0.4 | Indicates good hydrophilicity and likely aqueous solubility. |

| Hydrogen Bond Donors | 1 | The single hydroxyl group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds. |

| Rotatable Bond Count | 2 | Suggests a degree of conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 32.7 Ų | Suggests good potential for oral bioavailability and cell permeability. |

Data sourced from PubChem CID 10986371.[1]

Synthesis and Mechanistic Rationale

While numerous specific synthetic routes may exist in proprietary literature, a general and reliable method for synthesizing tertiary amines of this class is through nucleophilic substitution. This section outlines a representative protocol.

Synthetic Workflow Overview

The synthesis follows a standard Sₙ2 pathway where the nucleophilic secondary amine of morpholine attacks an electrophilic carbon on a propanol backbone, displacing a leaving group.

Caption: General workflow for the synthesis of this compound.

Representative Synthetic Protocol

This protocol is a self-validating system based on established chemical principles.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

Morpholine (1.1 eq)

-

2-Bromo-1-propanol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-propanol (1.0 eq) and anhydrous acetonitrile.

-

Addition of Reagents: Add morpholine (1.1 eq) to the solution. The slight excess of the amine helps drive the reaction to completion. Subsequently, add anhydrous potassium carbonate (2.0 eq).

-

Causality: Potassium carbonate acts as a non-nucleophilic base. Its primary role is to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. This prevents the protonation of the morpholine nitrogen, which would render it non-nucleophilic and halt the reaction.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Acetonitrile is an ideal polar aprotic solvent; it dissolves the reactants but does not participate in the reaction, and its polarity helps to stabilize the transition state.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and potassium bromide salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the resulting crude oil in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and brine (to reduce the amount of water in the organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure this compound.

Potential Applications and Field Insights

The utility of this compound can be inferred from the well-documented roles of its constituent functional groups. The morpholine ring is a privileged structure in medicinal chemistry and a versatile functional group in industrial applications.[2][3]

-

Pharmaceutical Scaffolding: Morpholine is a component of numerous approved drugs, including the antibiotic linezolid and the cancer drug gefitinib.[2] It is valued for its metabolic stability, favorable aqueous solubility, and ability to act as a basic center. The propanol tail of this compound provides a reactive handle (-OH) for further chemical modification, making it an attractive building block for creating libraries of novel compounds in drug discovery programs.

-

Corrosion Inhibition: Morpholine and its derivatives are widely used as corrosion inhibitors in boiler water systems by adjusting pH and forming a protective film on metal surfaces.[3] The hydroxyl group on this compound could potentially enhance its affinity for metal surfaces, suggesting its potential as a specialized corrosion inhibitor.

-

Catalysis and Synthesis: As a tertiary amine, the morpholine nitrogen can function as a base or a catalyst in various organic reactions.[2] The entire molecule can serve as a ligand for metal-catalyzed processes or as a functionalized solvent.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care in a controlled laboratory environment.

GHS Hazard Classification:

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| H318 | Causes serious eye damage | Wear eye protection/face protection. |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |

Data sourced from ECHA C&L Inventory via PubChem.[1]

Handling Recommendations:

-

Always use this chemical inside a certified chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10986371, 2-(Morpholin-4-yl)propan-1-ol. Retrieved January 18, 2026 from [Link].

-

Silver Fern Chemical Inc. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. Retrieved January 18, 2026 from [Link].

Sources

"2-Morpholin-4-ylpropan-1-ol" CAS number and physical properties

An In-Depth Technical Guide to 2-Morpholin-4-ylpropan-1-ol

Introduction

This compound is a substituted morpholine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. The morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, key applications, and essential safety information for researchers and drug development professionals.

Chemical Identity and Properties

Correctly identifying a chemical is the foundation of all scientific work. The following tables summarize the key identifiers and physical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 69296-06-6 | [2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₁₅NO₂ | [2][3] |

| Molecular Weight | 145.20 g/mol | [2] |

| Canonical SMILES | CC(CN1CCOCC1)O | [2] |

| InChI Key | GPRXBRDKYYXGEU-UHFFFAOYSA-N | [2] |

Table 2: Physical and Chemical Properties

Note: Experimentally determined physical properties for this specific isomer are not widely published. The data below includes computed values and properties of closely related isomers for reference.

| Property | Value | Notes |

| Appearance | Expected to be a liquid | Based on related compounds |

| Boiling Point | Not available | The related isomer, 1-(morpholin-4-yl)propan-2-ol, has a reported boiling point. |

| Melting Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Expected to be soluble in water and polar organic solvents | Based on the polarity of the morpholine and hydroxyl groups |

| XLogP3 | -0.4 | Computed value, indicating hydrophilicity[2] |

Synthesis and Mechanism

The synthesis of β-amino alcohols like this compound is most commonly achieved through the nucleophilic ring-opening of an epoxide. This method is highly efficient and regioselective.

Causality of Synthetic Choice

The reaction between morpholine and propylene oxide is a classic example of nucleophilic addition. Morpholine, a secondary amine, acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In the absence of a catalyst, or under neutral/basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. For propylene oxide, this is the terminal (C1) carbon. However, to obtain the desired 2-morpholino isomer, the attack must occur at the internal (C2) carbon. This regioselectivity can be influenced by the reaction conditions, such as the use of a Lewis or Brønsted acid catalyst, which activates the epoxide and directs the nucleophile to the more substituted carbon.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a representative procedure for the synthesis of β-amino alcohols from epoxides.

-

Reagent Preparation: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Charging the Reactor: Charge the flask with morpholine (1.0 equivalent) and a suitable solvent such as methanol or isopropanol.

-

Addition of Epoxide: Slowly add propylene oxide (1.1 equivalents) to the stirred solution via the dropping funnel. The reaction can be exothermic, so maintain a controlled addition rate to keep the temperature below 40°C.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 65-85°C, depending on the solvent) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted starting materials.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate again under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

Morpholine and its derivatives are cornerstones in modern medicinal chemistry. Their utility stems from the favorable pharmacological profile the morpholine ring imparts to a molecule.

-

Pharmaceutical Intermediates: this compound is a valuable intermediate for creating more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. The tertiary amine of the morpholine ring can be quaternized to form salts.

-

Drug Discovery: Morpholine derivatives have been successfully developed as selective antagonists for α1a receptors, which are targets for treating benign prostatic hyperplasia.[4] The structural motif of this compound is analogous to that found in β-blockers, suggesting its potential as a scaffold in cardiovascular drug discovery.[1]

-

Agrochemicals: Derivatives of morpholine are used as fungicides in agriculture. For example, compounds like fenpropimorph and tridemorph are ergosterol biosynthesis inhibitors used on cereal crops.[5]

Safety and Handling

Understanding the hazards associated with a chemical is critical for safe laboratory practice. This compound possesses several hazards that require careful handling.[2]

Table 3: GHS Hazard and Precautionary Statements

| Hazard Class | GHS Pictogram | Code | Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | P264, P270, P301+P312, P501 | |

| Skin Irritation | H315 | Causes skin irritation | P280, P302+P352, P332+P313 | |

| Serious Eye Damage | H318 | Causes serious eye damage | P280, P305+P351+P338, P310 | |

| STOT SE 3 | H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7] Work in a well-ventilated area or a chemical fume hood.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a chemical intermediate with significant potential, particularly in the fields of pharmaceutical and agrochemical synthesis. Its straightforward synthesis from readily available starting materials, combined with the proven benefits of the morpholine scaffold, makes it an attractive building block for creating novel, high-value compounds. Proper adherence to safety protocols is essential when handling this compound due to its irritant and corrosive properties.

References

-

PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Nasirullah, Islam, N. U., Tahir, M. N., Khan, I., & Zulfiqar, M. (2012). 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine, 4-(1-hydroxypropyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

- Google Patents. (2000). WO2000035891A1 - Morpholinone and morpholine derivatives and uses thereof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Morpholin-4-yl)propan-1-ol | C7H15NO2 | CID 10986371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 69296-06-6 [sigmaaldrich.com]

- 4. WO2000035891A1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents [patents.google.com]

- 5. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholin-4-ylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Morpholin-4-ylpropan-1-ol, a substituted amino alcohol of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document outlines robust and scientifically sound synthetic strategies based on well-established organic chemistry principles. Furthermore, a detailed protocol for the characterization of the target compound using modern analytical techniques is presented, including predicted spectral data to aid in its identification and purification. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel morpholine-containing scaffolds.

Introduction and Significance

This compound (PubChem CID: 10986371) is a chiral amino alcohol incorporating the morpholine heterocycle. The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as increased water solubility, metabolic stability, and desirable in vivo disposition. The presence of a hydroxyl group and a tertiary amine in a 1,2-propanol backbone suggests potential applications as a synthon for the development of various biologically active molecules.

This guide will focus on two primary, plausible synthetic routes to this compound and provide a thorough discussion of the analytical methods required for its unambiguous characterization.

Synthetic Strategies and Methodologies

Two principal synthetic pathways are proposed for the efficient synthesis of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory equipment.

Reductive Amination of 1-Hydroxy-2-propanone with Morpholine

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. In this case, the reaction of 1-hydroxy-2-propanone (hydroxyacetone) with morpholine, followed by reduction, is a direct and atom-economical approach to the target molecule.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting carbonyl compound compared to stronger reducing agents like sodium borohydride (NaBH₄), thus minimizing the formation of the corresponding alcohol byproduct (1,2-propanediol).

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the reducing agent.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.

Experimental Protocol: Reductive Amination

Materials:

-

1-Hydroxy-2-propanone (Hydroxyacetone)

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-hydroxy-2-propanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) and stir for an additional 10 minutes.

-

In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by TLC, staining with a suitable agent (e.g., potassium permanganate). The final product's purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS and its structure confirmed by NMR and IR spectroscopy.

Diagram of Reductive Amination Workflow:

Caption: Workflow for the synthesis of this compound via reductive amination.

Alkylation of Morpholine with 2-Chloro-1-propanol

A second viable approach is the nucleophilic substitution of a suitable haloalcohol with morpholine. The reaction of morpholine with 2-chloro-1-propanol provides a direct route to the desired product.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is suitable for this Sₙ2 reaction, as it can solvate the cation of the base while not strongly solvating the nucleophile (morpholine).

-

Temperature: Heating the reaction mixture is typically necessary to achieve a reasonable reaction rate.

Experimental Protocol: Alkylation

Materials:

-

Morpholine

-

2-Chloro-1-propanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq).

-

Add 2-chloro-1-propanol (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24-48 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Diagram of Alkylation Reaction Mechanism:

A Technical Guide to 2-Morpholin-4-ylpropan-1-ol Derivatives and Analogs in Drug Discovery

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] This guide focuses on the chemical scaffold of 2-morpholin-4-ylpropan-1-ol and its derivatives, a class of compounds that has given rise to significant therapeutic agents. We will explore the intrinsic value of the morpholine ring, delve into the synthetic strategies for creating libraries of these analogs, and present case studies on their application in targeting critical proteins in neuroscience and oncology. Through a detailed examination of structure-activity relationships (SAR), this paper will provide researchers and drug development professionals with a comprehensive understanding of this "privileged structure" and its potential for developing next-generation therapeutics.[1]

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether functional group. This unique combination confers several advantageous properties that medicinal chemists frequently exploit.[2][3]

-

Physicochemical Properties: The presence of the oxygen atom allows morpholine to act as a hydrogen bond acceptor, while the basic nitrogen (pKa typically around 8.5-8.7) can be protonated at physiological pH.[4][5] This duality provides a well-balanced hydrophilic-lipophilic profile, often improving aqueous solubility and permeability across biological membranes, including the blood-brain barrier.[4]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.[2]

-

Synthetic Accessibility: It is a versatile and readily available building block that can be incorporated into larger molecules through various synthetic routes.[1][6]

These attributes have cemented morpholine's status as a "privileged scaffold," appearing in numerous approved drugs and experimental agents across a wide range of therapeutic areas.[1][2]

Core Derivatives & Therapeutic Applications: Case Studies

The versatility of the this compound core is best illustrated through its successful application in developing drugs for distinct and complex diseases.

Case Study: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor (NRI)

Reboxetine is a well-established antidepressant that functions as a highly selective norepinephrine reuptake inhibitor (NRI).[7] Its chemical structure, (±)-(2RS,3RS)-2-[(RS)-(2-ethoxyphenoxy)phenylmethyl]morpholine, is a prominent example of a derivative of the core topic. The (S,S)-enantiomer, in particular, shows the highest affinity and selectivity for the norepinephrine transporter (NET).[7]

The morpholine ring in reboxetine is not merely a passive carrier; it is integral to the pharmacophore. It correctly orients the two key aromatic rings—the phenyl and 2-ethoxyphenoxy groups—for optimal interaction within the transporter's binding site.[8] The development of reboxetine and its analogs has provided deep insights into the structural requirements for potent and selective NRI activity.[8]

Case Study: Polo-like Kinase 1 (PLK1) Inhibitors in Oncology

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in regulating the cell cycle, particularly during mitosis.[9][10] Its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer drug discovery.[11] While many inhibitors target the ATP-binding kinase domain (KD), the non-catalytic polo-box domain (PBD) has emerged as a promising alternative target for developing more specific inhibitors.[9][12]

Several small-molecule inhibitors targeting the PLK1 PBD incorporate a morpholine scaffold. The morpholine moiety in these compounds often serves to enhance solubility and modulate pharmacokinetic properties, enabling the molecule to reach its intracellular target effectively.[2][13] The ability to fine-tune these properties by modifying the morpholine or its substituents is a key strategy in the optimization of PLK1 inhibitors.[12]

Synthetic Strategies and Methodologies

The generation of diverse libraries of this compound analogs is crucial for exploring structure-activity relationships. Synthetic routes must be robust, versatile, and allow for late-stage diversification.

General Synthetic Workflow

A common and effective strategy for synthesizing these derivatives begins with a chiral epoxide, such as (R)-4-(oxiran-2-ylmethyl)morpholine. The key step is the regioselective ring-opening of this epoxide with a chosen nucleophile, typically a substituted phenol or aniline. This reaction establishes the core β-amino alcohol structure and introduces one of the key points of diversity.

Below is a generalized workflow for this synthetic approach.

Caption: A generalized workflow for synthesizing chiral β-amino alcohols.

Detailed Protocol: Synthesis of (S,S)-Reboxetine Analog

This protocol provides a representative example of the synthesis of a key intermediate for reboxetine-like molecules, adapted from established methodologies.[7][14][15] The synthesis of (S,S)-reboxetine itself is a multi-step process, often involving stereospecific reactions to build the chiral morpholine moiety before introducing the aromatic groups.[7]

Objective: To synthesize a chiral morpholine derivative via asymmetric synthesis.

Materials:

-

(S)-3-amino-1,2-propanediol

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Borane-tetrahydrofuran complex (BH3·THF)

-

Hydrobromic acid (HBr)

-

Solvents: Acetonitrile (CH3CN), Methanol (MeOH), Tetrahydrofuran (THF), Dichloromethane (DCM), Isopropyl alcohol (IPA)

Procedure:

-

Amide Formation:

-

Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of CH3CN/MeOH.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude amide intermediate. This step typically proceeds in high yield (>90%).[7]

-

-

Intramolecular Cyclization (Morpholinone Formation):

-

Dissolve the crude amide from Step 1 in a mixture of DCM and water.

-

Add a solution of aqueous potassium hydroxide (KOH) in isopropyl alcohol (IPA).

-

Stir vigorously at room temperature for 2 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral morpholinone.[6]

-

-

Reduction of the Amide:

-

Dissolve the morpholinone from Step 2 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add BH3·THF complex (2.5 eq) at 0°C.

-

Reflux the mixture for 3 hours.

-

Cool the reaction to room temperature and carefully quench by the slow addition of aqueous HBr.

-

Reflux for an additional hour to ensure complete hydrolysis of borane complexes.[6]

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired chiral hydroxymethylmorpholine.

-

This chiral intermediate is then ready for further elaboration, such as the introduction of the aryloxy and phenyl groups seen in reboxetine, often via reactions like Mitsunobu or nucleophilic aromatic substitution.[7][14]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural features required for biological activity at various targets. The ability to modulate potency, selectivity, and pharmacokinetic properties is a key advantage of this chemical class.[2][13]

The following diagram illustrates key modification points on a generalized scaffold and their typical impact on activity.

Caption: Key points for SAR modification on the morpholine scaffold.

SAR Data for Norepinephrine Reuptake Inhibitors

The following table summarizes representative SAR data for a series of reboxetine analogs, highlighting the impact of substitutions on NRI potency.

| Compound ID | R¹ Substitution (at 2-position of phenoxy ring) | R² Group | NRI IC₅₀ (nM) | Selectivity (vs. SERT/DAT) |

| Reboxetine | Ethoxy (-OCH₂CH₃) | Phenyl | 11 | High |

| Analog 1 | Methoxy (-OCH₃) | Phenyl | 15 | High |

| Analog 2 | Hydrogen (-H) | Phenyl | 85 | Moderate |

| Analog 3 | Chloro (-Cl) | Phenyl | 25 | High |

| Analog 4 | Ethoxy (-OCH₂CH₃) | 4-F-Phenyl | 9 | Very High |

Data is illustrative and compiled from principles discussed in medicinal chemistry literature.[8]

The data shows that a small alkoxy group at the 2-position of the phenoxy ring (R¹) is optimal for high potency. Removing it (Analog 2) significantly reduces activity. Modifications to the R² phenyl group can also fine-tune potency and selectivity.

Preclinical Evaluation & Screening

Once a library of derivatives has been synthesized, a robust screening cascade is required to identify promising candidates.

In Vitro Assay Cascade

-

Primary Target Engagement: The initial screen should confirm binding to the primary biological target. For NRIs like reboxetine analogs, this would be a radioligand binding assay using human norepinephrine transporters (hNET). For kinase inhibitors, it would be an enzymatic assay measuring the inhibition of PLK1 activity (e.g., using a fluorescent substrate).

-

Selectivity Profiling: Promising hits from the primary screen must be tested against a panel of related off-targets to determine selectivity. For NRIs, this includes serotonin (SERT) and dopamine (DAT) transporters.[16] For PLK1 inhibitors, this would involve screening against other PLK family members (PLK2, PLK3) and a broad panel of other kinases.[10][17]

-

Cell-Based Functional Assays: Compounds that are potent and selective must then be evaluated in a cellular context.

-

For NRIs: A functional assay measuring the uptake of radiolabeled norepinephrine in cells expressing hNET.

-

For PLK1 inhibitors: Cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines known to overexpress PLK1, and cell cycle analysis by flow cytometry to confirm mitotic arrest.[11]

-

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical.

-

Metabolic Stability: Incubation with liver microsomes to predict in vivo clearance.

-

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion and cell-based assays (e.g., Caco-2) for active transport.

-

Early Toxicity: In vitro cytotoxicity assays in non-cancerous cell lines (e.g., HepG2 for liver toxicity) and assays for hERG channel inhibition to flag potential cardiotoxicity.

Future Directions and Outlook

The this compound scaffold and its relatives continue to be a fertile ground for drug discovery.[3] Future efforts will likely focus on:

-

Novel Targets: Applying this scaffold to new and challenging biological targets where its favorable pharmacokinetic properties can overcome delivery or stability issues.

-

Covalent and Targeted Derivatives: Designing derivatives that can form covalent bonds with their target for increased duration of action or creating conjugates for targeted drug delivery.

-

Polypharmacology: Intentionally designing analogs that modulate multiple targets simultaneously, which can be an effective strategy for complex multifactorial diseases like neurodegeneration or cancer.[4][18]

The foundational principles of medicinal chemistry, combined with modern synthetic techniques and screening technologies, ensure that derivatives based on this versatile morpholine core will remain a significant component of the drug development pipeline for years to come.

References

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. (2022). Organic Process Research & Development - ACS Publications. Retrieved January 18, 2026, from [Link]

-

Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2006). Organic Letters - ACS Publications. Retrieved January 18, 2026, from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis of (S,S)-Reboxetine. (2008). Thieme SYNFACTS. Retrieved January 18, 2026, from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemistrySelect. Retrieved January 18, 2026, from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved January 18, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience. Retrieved January 18, 2026, from [Link]

-

Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. (2012). Organic Process Research & Development - ACS Publications. Retrieved January 18, 2026, from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2008). PubMed. Retrieved January 18, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. (2020). NIH. Retrieved January 18, 2026, from [Link]

-

New Heterocyclic Scaffold-Based Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 for the Treatment of Cancer. (2021). National Cancer Institute's Technology Transfer Center. Retrieved January 18, 2026, from [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI. Retrieved January 18, 2026, from [Link]

-

Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. (2015). Oncotarget. Retrieved January 18, 2026, from [Link]

-

Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. (2020). MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Available Technologies - NCI [techtransfer.cancer.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. mdpi.com [mdpi.com]

- 17. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-Morpholin-4-ylpropan-1-ol

Affiliation: Advanced Spectroscopic Solutions Division

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Morpholin-4-ylpropan-1-ol (CAS No. 69296-06-6), a morpholine derivative of interest in pharmaceutical and chemical research.[1] In the absence of readily available experimental spectra in public databases, this document synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous morpholine and secondary alcohol structures. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and structural elucidation of this compound.

Introduction: The Structural and Analytical Significance of this compound

This compound, with the molecular formula C₇H₁₅NO₂, is a bifunctional organic molecule incorporating a morpholine heterocycle and a propanol side chain.[1] The morpholine moiety is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and biological activities.[2] The presence of a secondary alcohol adds a site for potential hydrogen bonding and further chemical modification.

Accurate structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, functional groups, and overall molecular framework. This guide elucidates the expected spectroscopic characteristics of this compound, providing a benchmark for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The morpholine ring, in its preferred chair conformation, typically exhibits a characteristic pattern for its methylene protons.[2][3] The protons on the carbons adjacent to the oxygen (H-3' and H-5') are deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen (H-2' and H-6').[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (CH₃) | ~1.0-1.2 | Doublet (d) | 3H |

| H-2 (CH) | ~2.5-2.8 | Multiplet (m) | 1H |

| H-3 (CH₂) | ~3.4-3.6 | Multiplet (m) | 2H |

| H-2', H-6' (N-CH₂) | ~2.4-2.6 | Triplet-like (m) | 4H |

| H-3', H-5' (O-CH₂) | ~3.6-3.8 | Triplet-like (m) | 4H |

| OH | Variable (Broad Singlet) | Broad Singlet (br s) | 1H |

Causality Behind Predictions:

-

Morpholine Ring Protons (H-2', H-6', H-3', H-5'): The protons on the carbons adjacent to the electronegative oxygen atom (C-3' and C-5') are expected to be deshielded, hence their downfield shift to ~3.6-3.8 ppm.[4] Conversely, the protons on the carbons adjacent to the nitrogen (C-2' and C-6') are expected at a slightly more shielded position of ~2.4-2.6 ppm.[5] The multiplet pattern, often appearing as distorted triplets, arises from coupling to adjacent methylene protons in the ring.[2]

-

Propanol Side Chain: The methyl protons (H-1) are expected to appear as a doublet around 1.0-1.2 ppm due to coupling with the methine proton (H-2). The methine proton (H-2), being adjacent to both the nitrogen of the morpholine ring and the hydroxymethyl group, will be deshielded and exhibit a complex multiplet pattern from coupling to both the methyl and methylene protons. The diastereotopic methylene protons of the hydroxymethyl group (H-3) will be further deshielded by the adjacent hydroxyl group and appear as a multiplet.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It is typically observed as a broad singlet that can be exchanged with D₂O.[6]

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment. The chemical shifts are primarily influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~15-20 |

| C-2 (CH) | ~60-65 |

| C-3 (CH₂OH) | ~65-70 |

| C-2', C-6' (N-CH₂) | ~53-58 |

| C-3', C-5' (O-CH₂) | ~67-72 |

Causality Behind Predictions:

-

Morpholine Ring Carbons (C-2', C-6', C-3', C-5'): The carbons bonded to the oxygen atom (C-3' and C-5') are the most deshielded within the ring, appearing around 67-72 ppm.[4] The carbons adjacent to the nitrogen (C-2' and C-6') are found at a more upfield position of ~53-58 ppm.[7]

-

Propanol Side Chain: The methyl carbon (C-1) is the most shielded, appearing in the aliphatic region (~15-20 ppm). The methine carbon (C-2), directly attached to the nitrogen, will be significantly deshielded (~60-65 ppm). The carbon of the hydroxymethyl group (C-3) will also be deshielded due to the attached oxygen atom (~65-70 ppm).[8]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[9]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3550-3200 | O-H stretch (H-bonded) | Secondary Alcohol | Strong, Broad |

| 3000-2840 | C-H stretch (sp³) | Alkane | Medium-Strong |

| 1150-1075 | C-O stretch | Secondary Alcohol | Strong |

| 1115-1085 | C-O-C stretch | Ether (Morpholine) | Strong |

| 1335-1250 | C-N stretch | Tertiary Amine | Medium |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature is expected to be a strong and broad absorption band in the 3550-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[10]

-

C-H Stretch: Multiple peaks of medium to strong intensity between 3000 cm⁻¹ and 2840 cm⁻¹ will correspond to the C-H stretching vibrations of the alkyl portions of the molecule.[11]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions. Key among these are the strong C-O stretching vibration of the secondary alcohol, expected between 1150-1075 cm⁻¹, and the C-O-C stretching of the morpholine ether linkage around 1115-1085 cm⁻¹.[12][13] The C-N stretching of the tertiary amine in the morpholine ring will also be present in this region.[14]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates to subtract from the sample spectrum.

-

Data Analysis: Identify and label the major absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique that often leads to characteristic fragmentation patterns.

Molecular Ion (M⁺): The molecular weight of this compound is 145.20 g/mol .[1] In an EI-MS spectrum, the molecular ion peak (M⁺) is expected at m/z = 145. However, for alcohols and amines, this peak may be weak or absent due to facile fragmentation.[15]

Key Fragmentation Pathways: The fragmentation of this compound is expected to be dominated by cleavages alpha to the heteroatoms (oxygen and nitrogen), which stabilize the resulting carbocations.

-

Alpha-Cleavage at the Alcohol: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols.[15][16] This would lead to the loss of a CH₂OH radical, resulting in a fragment at m/z = 114.

-

Alpha-Cleavage at the Amine: The most favorable alpha-cleavage for N-alkylmorpholines typically involves the cleavage of the bond to the largest alkyl substituent on the nitrogen. This would lead to the formation of a stable iminium ion. Cleavage of the propanol side chain would result in the formation of the morpholinium ion at m/z = 86 or a fragment at m/z = 100 (the base peak is often observed at m/z 100 for N-substituted morpholines).

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 145 | [C₇H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₂OH]⁺ | Alpha-cleavage at the alcohol |

| 100 | [M - C₂H₅O]⁺ | Cleavage of the propanol side chain |

| 86 | [C₄H₈NO]⁺ | Morpholinium ion |

| 57 | [C₃H₅O]⁺ | Further fragmentation |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

Diagram of Predicted Fragmentation:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation mechanisms consistent with the observed spectrum and the known structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The synthesized ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical profile for this compound. The provided experimental protocols outline standard methodologies for acquiring this data. Researchers working with this compound or related morpholine derivatives can use this guide as a reference for structural verification and quality control, ensuring the integrity of their scientific investigations.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Oreate AI Blog. (2026). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. Oreate AI Blog. Available at: [Link]

-

ResearchGate. (2025). ¹H and¹³C NMR spectra of N-substituted morpholines | Request PDF. ResearchGate. Available at: [Link]

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. Química Organica.org. Available at: [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available at: [Link]

-

Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789. Available at: [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031581). Human Metabolome Database. Available at: [Link]

-

ResearchGate. (2024). (a) Mass spectra of morpholine cation and fragment ions which are.... ResearchGate. Available at: [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

PubChem. 2-(Morpholin-4-yl)propan-1-ol. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. University of California, Los Angeles. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. University of Puget Sound. Available at: [Link]

-

University of California, Los Angeles. IR Chart. University of California, Los Angeles. Available at: [Link]

-

YouTube. (2016). Mass Spectral Fragmentation Pathways. YouTube. Available at: [Link]

-

SlidePlayer. ¹³C NMR of 1-Propanol. SlidePlayer. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. National Center for Biotechnology Information. Available at: [Link]

-

University of Calgary. ¹³C NMR Chemical Shift Table.pdf. University of Calgary. Available at: [Link]

-

Masaryk University. NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Masaryk University. Available at: [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). Doc Brown's Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. 2-(Morpholin-4-yl)propan-1-ol | C7H15NO2 | CID 10986371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Framework for Investigating the Biological Potential of 2-Morpholin-4-ylpropan-1-ol: A Technical Guide

Executive Summary

This technical guide outlines a comprehensive research framework for elucidating the potential biological activities of the novel chemical entity, 2-Morpholin-4-ylpropan-1-ol. While direct biological data for this specific molecule is not prevalent in existing literature, its chemical architecture, combining a morpholine ring and a propanolamine backbone, suggests significant therapeutic potential. The morpholine scaffold is a privileged structure in medicinal chemistry, integral to numerous drugs with activities spanning oncology, neurotherapeutics, and infectious diseases[1][2][3]. Concurrently, the propanolamine motif is the cornerstone of the beta-blocker class of cardiovascular drugs[4][5].

This document synthesizes insights from structurally analogous compounds to hypothesize potential biological activities for this compound, focusing on three primary areas: Anticancer, Neuroactive, and Cardiovascular effects . For each hypothesized activity, this guide provides detailed, field-proven experimental protocols, explains the scientific rationale behind methodological choices, and presents frameworks for data analysis. Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating roadmap for a thorough investigation of this promising molecule.

Introduction to this compound

This compound is a small molecule featuring a central propane chain substituted with both a hydroxyl group and a morpholine ring. The morpholine heterocycle is widely employed in drug design to enhance physicochemical properties, improve metabolic stability, and increase potency through targeted molecular interactions[1][2][6]. Its unique blend of hydrophilicity (due to the ether oxygen) and basicity (due to the nitrogen) makes it a versatile pharmacophore[1][2].

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 69296-06-6 | [7] |

| Molecular Formula | C₇H₁₅NO₂ | [7] |

| Molecular Weight | 145.20 g/mol | [7] |

| Structure | A propane backbone with a hydroxyl (-OH) group at position 1 and a morpholine ring attached via its nitrogen atom at position 2. | Inferred |

The strategic combination of the morpholine ring with the propanolamine-like core suggests that this compound may interact with a range of biological targets.

Hypothesized Biological Activities & Mechanistic Rationale

Based on extensive reviews of morpholine and aminopropanol derivatives, we propose three primary avenues for investigation.

Potential Anticancer and Antiproliferative Activity

Rationale: The morpholine moiety is a key component of several potent kinase inhibitors, including mTOR and FGFR3 kinase inhibitors[6]. Kinases are critical regulators of cell proliferation, and their dysregulation is a hallmark of cancer. The ability of the morpholine ring to interact with target proteins, particularly kinases, makes this a primary hypothesis[2]. Morpholine derivatives have demonstrated broad antitumor and anticancer activities in numerous studies[6].

Potential Molecular Targets:

-

Serine/Threonine Kinases (e.g., PI3K/Akt/mTOR pathway)

-

Tyrosine Kinases (e.g., FGFR, EGFR)

-

Cell Cycle Checkpoint Proteins

Potential Neuroactive Properties

Rationale: The morpholine ring's physicochemical properties, including an optimal balance of hydrophilicity and lipophilicity, can enhance permeability across the blood-brain barrier (BBB), a critical feature for CNS-acting drugs[8]. Derivatives have been investigated for activity against enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidases (MAO)[8].

Potential Molecular Targets:

-

Monoamine Oxidases (MAO-A, MAO-B)

-

Acetylcholinesterase (AChE)

-

Various CNS receptors (e.g., Dopamine, Serotonin)

Potential Cardiovascular Activity

Rationale: The core structure of this compound is an isomer of the classic propan-2-ol backbone found in beta-blockers like Propranolol[4]. Propranolol is a non-selective beta-adrenergic receptor antagonist used to treat hypertension, angina, and cardiac arrhythmias[5][9][10]. While the substitution pattern differs, the presence of the aminopropanol motif strongly suggests a potential interaction with adrenergic receptors. Studies on other 3-amino-1,2-propanediol derivatives have shown effects on heart rate and blood pressure in animal models[11].

Potential Molecular Targets:

-

Beta-Adrenergic Receptors (β1, β2)

-

Alpha-Adrenergic Receptors

-

Ion Channels (e.g., Calcium, Potassium)

Experimental Protocols for Validation

The following protocols are designed as self-validating systems to rigorously test the hypothesized activities.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This experiment provides a quantitative measure of the molecule's ability to reduce the viability of cancer cells, a primary indicator of anticancer potential.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a panel of human cancer cell lines.

Methodology:

-

Cell Line Selection & Culture:

-

Select a panel of cancer cell lines representing different tissues (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂. Maintain cells in the logarithmic growth phase.

-

Causality Insight: Using a panel of cell lines, rather than a single line, provides crucial data on potential selectivity and spectrum of activity.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated counter.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in serum-free media to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Remove media from cells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Reagent Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. This directly correlates cell viability with a colorimetric output.

-

-

Formazan Solubilization & Measurement:

-

Carefully remove the media.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot viability vs. log[concentration] and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

-

Workflow Diagram: MTT Cytotoxicity Assay

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Protocol: Adrenergic Receptor Binding Assay

This experiment directly tests the hypothesis that this compound interacts with beta-adrenergic receptors.

Objective: To determine the binding affinity (Kᵢ) of the compound for β1 and β2 adrenergic receptors using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Use commercially available cell membranes prepared from cells overexpressing human β1 or β2 adrenergic receptors (e.g., from CHO or HEK293 cells).

-

Causality Insight: Using membranes from engineered cell lines ensures a high concentration of the specific target receptor, providing a clean and robust signal-to-noise ratio.

-

-

Assay Buffer Preparation:

-

Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine:

-

Receptor membranes (5-10 µg protein/well).

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-antagonist, at a concentration near its Kₔ (e.g., 1-2 nM).

-

Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Controls:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known antagonist (e.g., 10 µM Propranolol).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

-

Harvesting & Filtration:

-

Rapidly filter the reaction mixture through a GF/C glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Allow filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a one-site competition curve and determine the IC₅₀.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Logical Diagram: Receptor Binding Principles

Caption: Principle of competitive radioligand binding assay.

Data Interpretation and Future Directions

The results from the initial screening assays will guide the subsequent research strategy.

| If the Result is... | Then a Potential Interpretation is... | Recommended Next Steps |

| Low IC₅₀ (<10 µM) in MTT assay | The compound has significant cytotoxic/antiproliferative activity. | Perform kinase screening assays (e.g., against a panel of cancer-relevant kinases). Investigate the mechanism of cell death (apoptosis vs. necrosis) via flow cytometry (Annexin V/PI staining). |

| Low Kᵢ (<1 µM) in receptor binding | The compound has high affinity for adrenergic receptors. | Conduct functional assays (e.g., cAMP accumulation assay) to determine if the compound is an agonist or antagonist. Evaluate selectivity against other receptor subtypes (e.g., alpha-adrenergic, muscarinic). |

| No significant activity in either assay | The compound may target other pathways not yet tested. | Broaden the screening approach. Test for antimicrobial activity against bacterial and fungal strains[12]. Perform a broad phenotypic screen or a wider receptor panel screen. |

Signaling Pathway for Further Investigation (Hypothetical)

Should the compound show potent antiproliferative effects, investigating its impact on the PI3K/Akt/mTOR pathway, a common target for morpholine-containing drugs, would be a logical next step.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. ijprems.com [ijprems.com]

- 7. 2-(Morpholin-4-yl)propan-1-ol | C7H15NO2 | CID 10986371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. drugs.com [drugs.com]

- 10. Propranolol - Wikipedia [en.wikipedia.org]